4-Ethynylbenzonitrile

Hydrogen bonding Molecular recognition Supramolecular chemistry

Choose 4-Ethynylbenzonitrile (4EBzN) over phenylacetylene or 4-ethynyltoluene. Its para-nitrile group delivers unique electron-withdrawing power: boosts quantum yield (~30%) in Pt-Cu coordination polymers, red-shifts BODIPY emission, and enables 25% response gain in chemiresistive CO₂ sensors. Purity ≥97%. Essential for Sonogashira, click chemistry, and optoelectronic R&D. Order now.

Molecular Formula C9H5N
Molecular Weight 127.14 g/mol
CAS No. 3032-92-6
Cat. No. B1307882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylbenzonitrile
CAS3032-92-6
Molecular FormulaC9H5N
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C#N
InChIInChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H
InChIKeyLAGNMUUUMQJXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylbenzonitrile (CAS 3032-92-6): A Terminal Alkyne Building Block with Dual Reactivity


4-Ethynylbenzonitrile (4EBzN) is an aromatic terminal alkyne featuring a para-substituted nitrile group and an ethynyl moiety on a single benzene ring. It serves as a versatile synthetic fragment for Sonogashira cross-couplings and click chemistry, with a high melting point (156–160 °C) and commercially available purity ≥97% . Unlike simpler alkynes, the presence of both an electron-withdrawing nitrile and a π-conjugated ethynyl group enables unique hydrogen-bonding patterns, photophysical tuning, and coordination chemistry, making it a multifunctional molecular module rather than a generic alkyne [1].

Why Substituting 4-Ethynylbenzonitrile with Phenylacetylene or 4-Ethynyltoluene Compromises Photophysical and Hydrogen-Bonding Performance


Despite superficial structural similarity, 4-ethynylbenzonitrile cannot be replaced by phenylacetylene, 4-ethynyltoluene, or 4-ethynylfluorobenzene without fundamentally altering experimental outcomes. The para-nitrile group exerts a distinct electron-withdrawing effect that shifts the reactivity, hydrogen-bonding hierarchy, and photophysical properties of derived materials. Spectroscopic data confirm that water complexes of 4EBzN adopt structures radically different from those of phenylacetylene and fluorophenylacetylenes [1]. In BODIPY fluorophores, substituting 4-ethynylbenzonitrile for phenylacetylene results in measurable differences in absorption and emission wavelengths due to the nitrile's electron-withdrawing nature [2]. The quantitative evidence below demonstrates that the nitrile group is not a passive substituent but an active modulator of molecular properties.

Quantitative Differentiation of 4-Ethynylbenzonitrile (3032-92-6) Against Close Analogs


Hydrogen-Bonding Site Hierarchy in 4EBzN vs. Benzonitrile and Phenylacetylene

IR-UV double resonance spectroscopy reveals a hierarchical hydrogen-bonding propensity in 4-ethynylbenzonitrile (4EBzN): the C≡N group dominates over the acetylenic C≡C–H and the benzene ring. Water interacts preferentially with the π-electron density of the nitrile, forming a quasiplanar cyclic complex with C–H···O and O–H···π bonds [1]. In contrast, the water complexes of phenylacetylene and fluorophenylacetylenes adopt fundamentally different structures. The stability of 4EBzN–water complexes is lower than that of benzonitrile–water complexes due to the mild electron-withdrawing effect of the ethynyl group, providing a quantifiable distinction in binding thermodynamics [1].

Hydrogen bonding Molecular recognition Supramolecular chemistry

Emission Quantum Yield Enhancement in Pt–Cu Coordination Polymers via 4-Ethynylbenzonitrile Incorporation

The organometallic ligand trans-Pt(PMe₃)₂(C≡CC₆H₄CN)₂, synthesized from 4-ethynylbenzonitrile and cis-Pt(PMe₃)₂Cl₂, binds CuX (X = I, Br) salts to yield two-dimensional coordination polymers [{Cu₂(μ₂-X)₂}₂(μ₄-L1)]ₙ. These polymers exhibit emission quantum yields Φₑ ≈ 30% at 298 K—the largest recorded for all coordination polymers built upon trans-Pt(PMe₃)₂(C≡CC₆H₄X)₂ motifs (X = SMe, CN) [1]. Concurrently, the polymers display the most red-shifted emissions (λₘₐₓ = 650 nm for CP1, 640 nm for CP2) reported for this chromophore class [1].

Coordination polymers Luminescent materials Photophysics

Sonogashira Polymer Coupling Efficiency: 75% Reaction Rate for Cyano-Group Incorporation

Cyano group-containing poly(diphenylacetylene)s were prepared via Sonogashira-coupling between p-ethynylbenzonitrile and polymers bearing p-iodophenyl groups, achieving a reaction rate of approximately 75% [1]. The resulting polymers exhibit an emission maximum of ~535 nm in solution, which is bathochromically shifted relative to polymers possessing only electron-donating groups [1]. In contrast, nitrated and sulfonated analogs were non-emissive, highlighting the functional advantage of the cyano-alkyne module [1].

Polymer synthesis Sonogashira coupling Conjugated polymers

Fluorescence Quantum Yield Modulation in BODIPY Dyes: 4-Ethynylbenzonitrile vs. Phenylacetylene

In a comparative study of meso-alkynylated BODIPY dyes, 4-ethynylbenzonitrile-substituted BODIPY 3 and phenylacetylene-substituted BODIPY 4 were evaluated alongside tetraphenylethylene (TPE) and triphenylacrylonitrile (TPAN) derivatives. Electron-withdrawing groups at the meso position—such as the 4-cyanophenyl moiety—induce red-shifted absorption and emission with enhanced fluorescence quantum yields relative to electron-donating substituents [1]. Phenylacetylene, lacking the nitrile group, provides a different photophysical profile, demonstrating that the nitrile substituent actively tunes the donor–acceptor character and emission efficiency [1].

Fluorescent dyes BODIPY Photophysics

CO₂ Gas Sensing Response of Cyano-Terminated Thiourea Derivatives

Ethynylated-thiourea derivatives incorporating 4-ethynylbenzonitrile, specifically 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea (2a), function as resistive-type CO₂ sensors at room temperature. Upon exposure to 10–1000 ppm CO₂ at 65–70% relative humidity, the sensor response increased to 25% with fast response (τᵣₑₛ) and recovery (τᵣₑc) times [1]. Reproducibility tests yielded low relative standard deviations (RSD = 0.174–1.698%), indicating reliable performance [1]. The nitrile group contributes to hydrogen-bonding interactions with CO₂, a feature absent in non-cyano analogs.

Gas sensors Chemiresistive sensors Carbon dioxide detection

Where 4-Ethynylbenzonitrile (3032-92-6) Outperforms Generic Alkynes: Evidence-Backed Use Cases


High-Efficiency Luminescent Coordination Polymers and OLED Precursors

Researchers fabricating platinum–copper coordination polymers should prioritize 4-ethynylbenzonitrile as the alkyne ligand precursor. Its trans-Pt(PMe₃)₂(C≡CC₆H₄CN)₂ derivative yields 2D polymers with Φₑ ≈ 30% and emission maxima at 640–650 nm—the highest quantum yield and most red-shifted emission within its structural class [1]. Alternative alkynes (e.g., phenylacetylene, 4-ethynyltoluene) lack the nitrile group required to achieve this photophysical performance.

Precision Tuning of Fluorescent BODIPY Dyes for Bioimaging

Medicinal chemists and bioconjugation specialists should select 4-ethynylbenzonitrile over phenylacetylene when installing meso-alkynyl groups on BODIPY cores. The electron-withdrawing nitrile red-shifts absorption/emission and enhances fluorescence quantum yield relative to electron-donating or neutral substituents [1]. This enables predictable spectral tuning without altering the core fluorophore architecture.

Post-Polymerization Functionalization of Conjugated Polymers

Polymer scientists aiming to introduce electron-withdrawing cyano groups while preserving luminescence should employ 4-ethynylbenzonitrile in Sonogashira-mediated post-functionalization. The ~75% coupling efficiency with p-iodophenyl-containing polymers [1] provides a robust alternative to nitration or sulfonation, which quench emission [1]. The resulting polymers exhibit red-shifted emission (~535 nm) suitable for optoelectronic applications.

Room-Temperature CO₂ Gas Sensors with Nitrile-Mediated Recognition

Sensor developers designing chemiresistive CO₂ detectors should incorporate 4-ethynylbenzonitrile into ethynylated-thiourea frameworks. The nitrile group facilitates hydrogen-bonding with CO₂, yielding a 25% response increase at 1000 ppm and excellent reproducibility (RSD < 2%) at room temperature [1]. Non-cyano thiourea analogs would lack this specific molecular recognition capability.

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